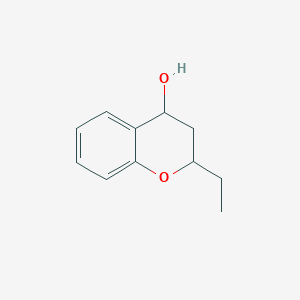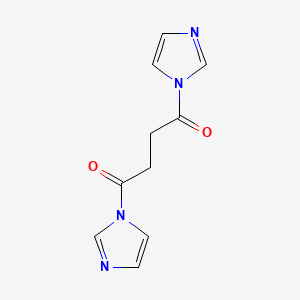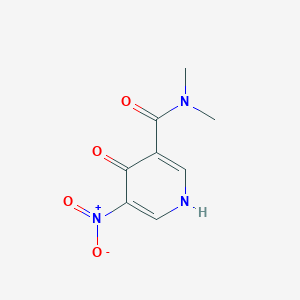![molecular formula C18H18Cl2N6O5 B13998960 3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] CAS No. 13907-63-6](/img/structure/B13998960.png)
3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]: is a chemical compound with the molecular formula C18H18Cl2N6O5 and a molecular weight of 469.284 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] typically involves the reaction of 4,4’-oxydianiline with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of reactor vessels and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science for the development of new materials with unique properties .
Biology
In biological research, this compound is studied for its potential antitumor and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains .
Medicine
In medicine, 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is being investigated for its potential use as a chemotherapeutic agent . Its ability to interfere with DNA replication makes it a candidate for cancer treatment .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings . Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] involves the alkylation of DNA. The chloroethyl groups react with the nucleophilic sites on the DNA, leading to the formation of cross-links and strand breaks . This interferes with DNA replication and transcription, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent with similar alkylating properties.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): Used in cancer treatment with a similar mechanism of action.
Uniqueness
What sets 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] apart from these similar compounds is its enhanced stability and broader spectrum of activity . Its unique structure allows for more effective DNA cross-linking, making it a potent candidate for various applications in research and industry .
Eigenschaften
CAS-Nummer |
13907-63-6 |
|---|---|
Molekularformel |
C18H18Cl2N6O5 |
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[4-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenoxy]phenyl]-1-nitrosourea |
InChI |
InChI=1S/C18H18Cl2N6O5/c19-9-11-25(23-29)17(27)21-13-1-5-15(6-2-13)31-16-7-3-14(4-8-16)22-18(28)26(24-30)12-10-20/h1-8H,9-12H2,(H,21,27)(H,22,28) |
InChI-Schlüssel |
FBGDEAXYSCTNKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N(CCCl)N=O)OC2=CC=C(C=C2)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



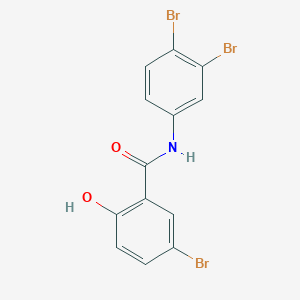
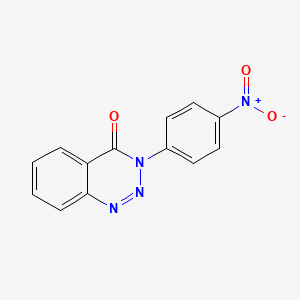
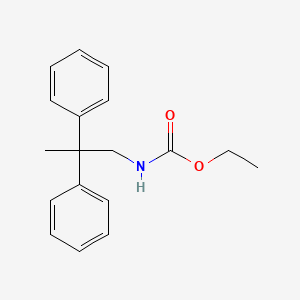


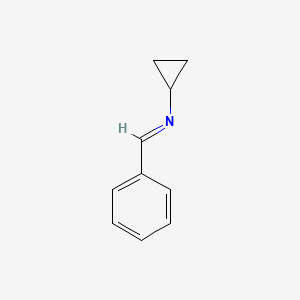
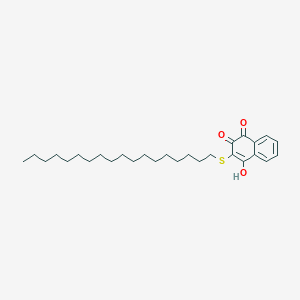
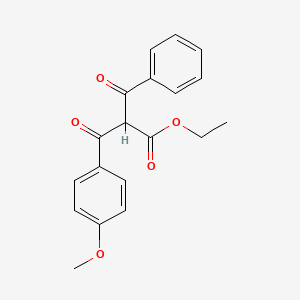

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
